molecular formula C8H6F2N4OS B4336458 1-(difluoromethyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B4336458
M. Wt: 244.22 g/mol
InChI Key: XOBYBODWALBHLZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide is a compound of significant interest in various fields of scientific research. This compound features a difluoromethyl group, which is known for its unique properties such as high electronegativity and the ability to form strong hydrogen bonds. These characteristics make it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the introduction of the difluoromethyl group through various difluoromethylation processes. These processes can be achieved using different reagents and catalysts. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is a notable method . The reaction conditions often involve the use of metal-based catalysts and can be performed under both stoichiometric and catalytic modes .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, influencing their activity. This interaction can modulate the function of enzymes, receptors, and other biomolecules, leading to various biological effects . The compound may also affect cellular pathways by altering the activity of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide stands out due to its unique combination of the difluoromethyl group with the thiazole and pyrazole rings. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4OS/c9-7(10)14-3-1-5(13-14)6(15)12-8-11-2-4-16-8/h1-4,7H,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYBODWALBHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NC2=NC=CS2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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